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Compound of Interest

Compound Name: Karanjin

Cat. No.: B1673290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the confirmation of the molecular structure of

isolated Karanjin, a furanoflavonoid of significant interest, utilizing two-dimensional nuclear

magnetic resonance (2D-NMR) spectroscopy. By presenting key experimental data and

detailed protocols, this document serves as a valuable resource for researchers engaged in

natural product chemistry, spectroscopic analysis, and drug discovery.

Introduction to Karanjin and the Role of 2D-NMR
Karanjin (3-methoxy-2-phenyl-4H-furo[2,3-h]chromen-4-one) is a prominent bioactive

compound isolated primarily from the seeds of the Pongam tree (Pongamia pinnata). Its

diverse pharmacological activities have prompted extensive research into its chemical

properties. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights into the

carbon-hydrogen framework, 2D-NMR techniques are indispensable for the unambiguous

assignment of all protons and carbons and for confirming the connectivity of the molecular

structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal in

establishing the intricate bonding network within the Karanjin molecule.

Experimental Protocols
Isolation of Karanjin from Pongamia pinnata Seeds
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A common method for the isolation of Karanjin involves solvent extraction followed by

crystallization. The following protocol is a synthesized representation of established

procedures:

Extraction: Dried and powdered seeds of Pongamia pinnata are subjected to Soxhlet

extraction with petroleum ether or n-hexane to defat the material. The defatted seed cake is

then extracted with methanol.

Concentration: The methanolic extract is concentrated under reduced pressure to yield a

viscous residue.

Purification: The residue is repeatedly washed with a non-polar solvent like petroleum ether

to remove remaining oils. The resulting solid is then dissolved in a minimal amount of a

suitable solvent (e.g., hot methanol or chloroform) and allowed to crystallize.

Recrystallization: The crude crystals are further purified by recrystallization from methanol to

yield pure, needle-shaped crystals of Karanjin. The purity is typically assessed by thin-layer

chromatography (TLC) and high-performance liquid chromatography (HPLC).[1]

NMR Spectroscopic Analysis
The isolated Karanjin is dissolved in a suitable deuterated solvent, most commonly deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), for NMR analysis. The spectra

are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

1D-NMR: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon

environments.

2D-NMR:

COSY: This experiment identifies protons that are coupled to each other, typically through

two or three bonds.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to

which they are directly attached (one-bond ¹H-¹³C correlation).
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HMBC: This experiment reveals longer-range correlations between protons and carbons,

typically over two to three bonds, which is crucial for connecting different parts of the

molecule and identifying quaternary carbons.

Data Presentation and Structural Confirmation
The structural elucidation of Karanjin is achieved through the combined interpretation of 1D

and 2D-NMR data. The following tables summarize the assigned ¹H and ¹³C chemical shifts.

1D-NMR Spectral Data of Karanjin
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Atom No. ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

2 - 154.55

3 - 157.86

4 - 174.48

4a - 119.47

5 8.20 (d, J=8.5 Hz) 145.57

6 7.50 (d, J=8.5 Hz) 146.82

6a - 128.20

7 - 116.82

8 7.75 (d, J=2.0 Hz) 109.82

9 7.14 (d, J=2.0 Hz) 104.09

10a - 149.64

10b - 141.58

1' - 130.73

2' 7.70 (m) 128.18

3' 7.49 (m) 121.64

4' 7.10 (m) 128.48

5' 7.45 (m) 130.52

6' 7.70 (m) 128.18

3-OCH₃ 3.90 (s) 60.9

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the

solvent and instrument frequency.

2D-NMR Correlation Analysis for Structural Confirmation
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The following sections describe the key correlations observed in the 2D-NMR spectra of

Karanjin that confirm its structure.

The COSY spectrum reveals the proton-proton coupling networks within the molecule.

A strong correlation is observed between the proton at δ 8.20 (H-5) and the proton at δ 7.50

(H-6), confirming their ortho relationship on the aromatic ring A.

Correlations are seen between the protons of the phenyl ring (B-ring): H-2'/H-6' (δ 7.70) with

H-3'/H-5' (δ 7.49/7.45), and H-3'/H-5' with H-4' (δ 7.10), establishing the connectivity of this

monosubstituted ring.

The furan ring protons at δ 7.75 (H-8) and δ 7.14 (H-9) show a correlation, confirming their

adjacent positions.

The HSQC spectrum is used to assign the carbon signals for all protonated carbons by

correlating the proton signals with their directly attached carbon atoms.

The proton at δ 8.20 correlates with the carbon at δ 145.57, assigning this to C-5.

The proton at δ 7.50 correlates with the carbon at δ 146.82, assigning this to C-6.

The furan proton at δ 7.75 correlates with the carbon at δ 109.82, assigning this to C-8.

The furan proton at δ 7.14 correlates with the carbon at δ 104.09, assigning this to C-9.

The methoxy protons at δ 3.90 show a correlation with the carbon at δ 60.9, confirming the

3-OCH₃ group.

The protons of the phenyl ring are similarly correlated to their corresponding carbons.

The HMBC spectrum is crucial for piecing together the entire molecular structure by identifying

correlations between protons and carbons that are two or three bonds apart. This allows for the

assignment of quaternary carbons and the connection of different structural fragments.

The methoxy protons (3-OCH₃, δ 3.90) show a strong correlation to the carbon at δ 157.86,

confirming the attachment of the methoxy group to C-3.
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H-5 (δ 8.20) shows correlations to the carbonyl carbon C-4 (δ 174.48) and the quaternary

carbon C-6a (δ 128.20).

H-6 (δ 7.50) shows correlations to C-4a (δ 119.47) and C-10a (δ 149.64).

The furan proton H-8 (δ 7.75) exhibits correlations to C-6a (δ 128.20), C-7 (δ 116.82), and C-

10b (δ 141.58), which is key to confirming the fusion of the furan ring to the chromenone

core.

The protons of the phenyl ring (H-2'/H-6') show a crucial correlation to the carbon at δ

154.55, unequivocally assigning this to C-2 and confirming the attachment of the phenyl ring

at this position.

Visualization of Structural Elucidation
The logical workflow for confirming the structure of Karanjin using 2D-NMR can be visualized

as follows:
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Workflow for Karanjin structure confirmation using 2D-NMR.

The following diagram illustrates the key HMBC correlations that are instrumental in

assembling the final structure of Karanjin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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